
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug design and development.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-1,2,4-Triazol-5-carbonsäure, 3-(4-Bromphenyl)-, Ethylester erfolgt typischerweise durch Reaktion von 4-Brombenzaldehyd mit Hydrazinhydrat zur Bildung von 4-Brombenzaldehydhydrazon. Dieser Zwischenprodukt wird dann mit Ethylacetoacetat in Gegenwart einer Base wie Natriumethanolat cyclisiert, um das gewünschte Triazolderivat zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt nach ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Produktionskosten zu senken .
Chemische Reaktionsanalyse
Reaktionstypen
1H-1,2,4-Triazol-5-carbonsäure, 3-(4-Bromphenyl)-, Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen mit Mitteln wie Natriumborhydrid können die Estergruppe in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Carbonsäuren.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazol-5-carbonsäure, 3-(4-Bromphenyl)-, Ethylester hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Für sein Potenzial als Enzyminhibitor untersucht.
Medizin: Für seine Antikrebs-, Antimykotika- und antibakteriellen Eigenschaften untersucht.
Industrie: Einsatz bei der Entwicklung von Agrochemikalien und Materialwissenschaften.
Wirkmechanismus
Der Wirkmechanismus von 1H-1,2,4-Triazol-5-carbonsäure, 3-(4-Bromphenyl)-, Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann Wasserstoffbrückenbindungen mit verschiedenen Enzymen bilden und deren Aktivität hemmen. Diese Hemmung kann wichtige biologische Pfade stören, was zu den therapeutischen Wirkungen der Verbindung führt. Molekuläre Docking-Studien haben gezeigt, dass die Verbindung an der aktiven Stelle von Enzymen bindet und deren Funktion blockiert .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound binds to the active site of enzymes, blocking their function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-1,2,3-Triazol-Derivate: Diese Verbindungen enthalten ebenfalls einen Triazolring, unterscheiden sich jedoch in der Position der Stickstoffatome.
1H-1,2,4-Triazol-Derivate mit verschiedenen Substituenten: Verbindungen mit verschiedenen Substituenten am Triazolring oder an der Phenylgruppe.
Einzigartigkeit
1H-1,2,4-Triazol-5-carbonsäure, 3-(4-Bromphenyl)-, Ethylester ist einzigartig aufgrund des Vorhandenseins der 4-Bromphenylgruppe, die besondere chemische und biologische Eigenschaften verleiht. Diese Substitution verstärkt ihr Potenzial als Enzyminhibitor und erweitert ihren Anwendungsbereich in der medizinischen Chemie.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
QZBRHUMWEYDETJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



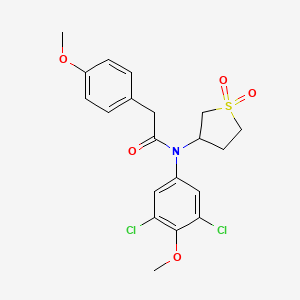
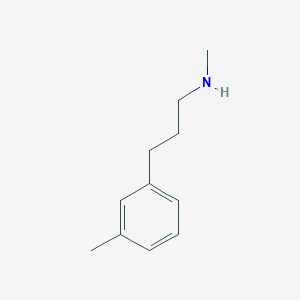
amine](/img/structure/B12116846.png)
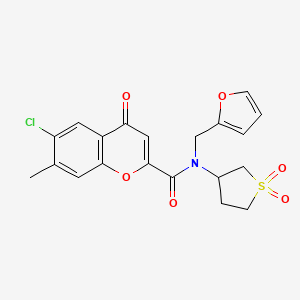
![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
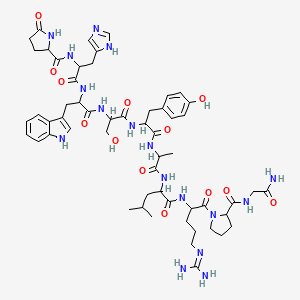
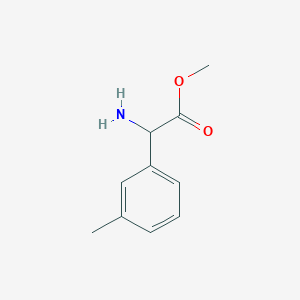
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)



![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)
